
2-Allyl-2-isopropylmalonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid is an organic compound that belongs to the class of carboxylic acids This compound features a unique structure with both allyl and isopropyl groups attached to a propanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid can be achieved through several synthetic routes. One common method involves the alkylation of malonic acid derivatives with allyl and isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation of Malonic Acid: Malonic acid is first converted to its diethyl ester, which is then deprotonated using a strong base such as sodium ethoxide.
Allylation and Isopropylation: The deprotonated ester is then reacted with allyl bromide and isopropyl bromide to introduce the allyl and isopropyl groups.
Hydrolysis and Decarboxylation: The resulting product is hydrolyzed to yield the free acid, followed by decarboxylation to obtain the final compound.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The allyl and isopropyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Malonic Acid Derivatives: Compounds with similar propanedioic acid backbones.
Allyl-Substituted Acids: Compounds with allyl groups attached to carboxylic acids.
Isopropyl-Substituted Acids: Compounds with isopropyl groups attached to carboxylic acids.
Uniqueness
2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid is unique due to the presence of both allyl and isopropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
2-propan-2-yl-2-prop-2-enylpropanedioic acid |
InChI |
InChI=1S/C9H14O4/c1-4-5-9(6(2)3,7(10)11)8(12)13/h4,6H,1,5H2,2-3H3,(H,10,11)(H,12,13) |
Clave InChI |
MORSFNYILHFXPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC=C)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



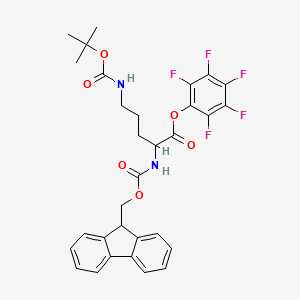
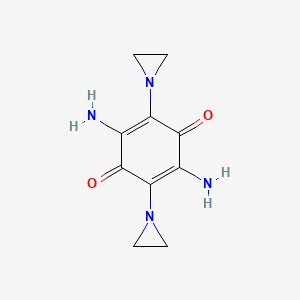
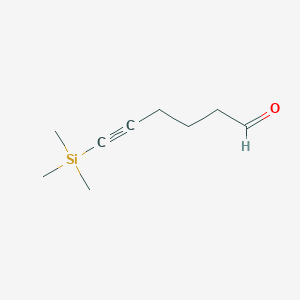
![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)
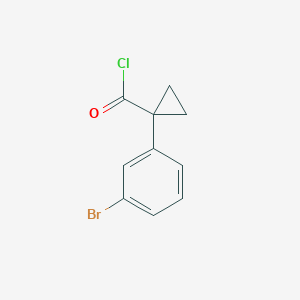


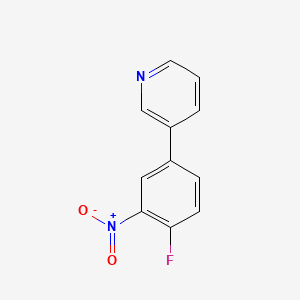

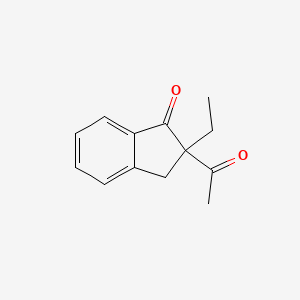
![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
